
4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” is a chemical compound that falls under the category of dihydropyridines . Dihydropyridines are notable organic scaffolds with diverse pharmaceutical applications . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates has been described in a multi-step synthetic route . The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of functional groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various methodologies. For instance, the construction of 1,4-DHP with structural and functional modifications can be achieved using multi-component one-pot and green synthetic methodologies .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 199.25, and it has a XLogP3 value of 2.6. It also has a Hydrogen Bond Acceptor Count of 2 and a Rotatable Bond Count of 1 .Applications De Recherche Scientifique
Molecular Structure and Pharmacological Activity
- 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one and its derivatives have been studied for their crystal structures and pharmacological activities, particularly as calcium channel antagonists. These compounds exhibit varying degrees of ring puckering influenced by the position of the substituent in the phenyl ring, which correlates with their pharmacological activity (Fossheim et al., 1982).
Chemical Properties and Molecular Packing
- The molecular and crystal structures of similar dihydropyridine compounds have been determined, revealing insights into their packing in crystals and their chemical properties. These studies contribute to understanding the compound's reactivity and potential applications (Mishnev et al., 1977).
Anticancer Activity and Green Synthesis
- Novel 1,4-dihydropyridine-3,5-dicarbohydrazone derivatives, related to this compound, have been synthesized under environmentally friendly conditions. These compounds have demonstrated anticancer activity and their molecular docking shows potential as pharmacodynamic agents (Gomha et al., 2020).
Synthesis and Crystal Structures of Derivatives
- New derivatives of dihydropyridine, including those structurally related to this compound, have been synthesized. Their crystal structures were examined, providing insights into their potential biological applications and chemical behavior (Jasinski et al., 2013).
Enantioselectivity and Chemical Synthesis
- The compound's derivatives have been used to explore the enantioselectivity of enzymes like Candida rugosa lipase. These studies contribute to the understanding of stereochemistry in pharmaceutical compounds (Sobolev et al., 2002).
Pharmacological Screening
- Some derivatives of this compound have been prepared and subjected to pharmacological screening, revealing their potential as central nervous system depressants and cardiovascular agents (Swamy et al., 1998).
Mécanisme D'action
Target of Action
It is known that 1,4-dihydropyridine (1,4-dhp) derivatives, to which this compound belongs, have diverse pharmaceutical applications . They are often used as calcium channel blockers , suggesting that calcium channels could be a potential target.
Mode of Action
If we consider its classification as a 1,4-dhp derivative, these compounds generally work by blocking calcium channels, thereby inhibiting the influx of calcium ions into cells . This action can lead to various downstream effects, such as muscle relaxation and vasodilation.
Biochemical Pathways
Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
It’s worth noting that the solubility of a compound in organic solvents can influence its bioavailability .
Result of Action
Based on its classification as a 1,4-dhp derivative and potential calcium channel blocker, it could potentially cause muscle relaxation and vasodilation .
Propriétés
IUPAC Name |
4,6-dimethyl-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZGEYSMLUYOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

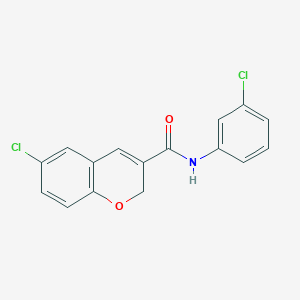
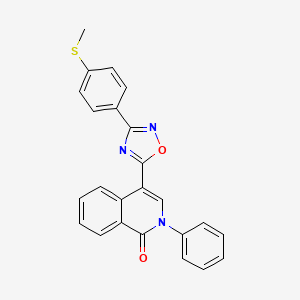
![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)
![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)
![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)
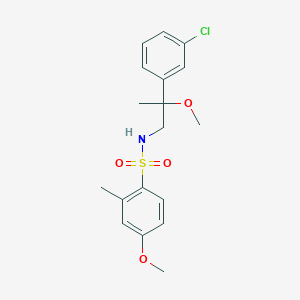
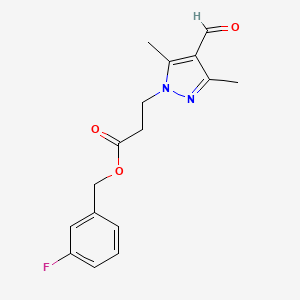
![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)
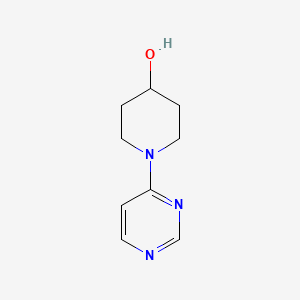
![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)